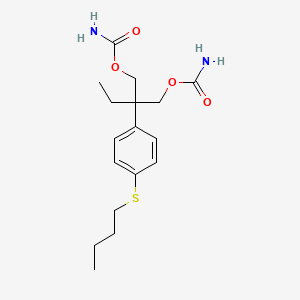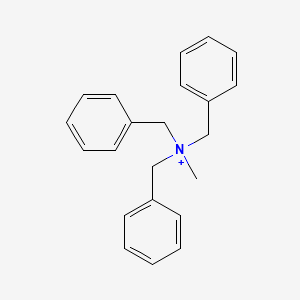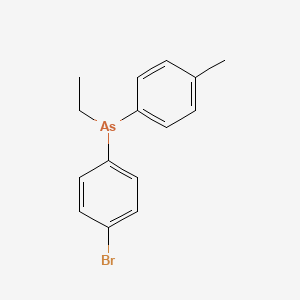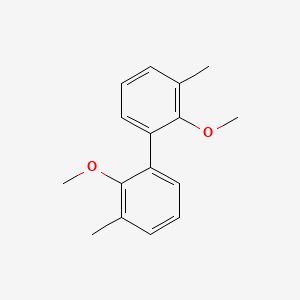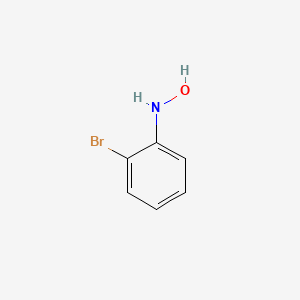
N-(2-bromophenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)hydroxylamine: is an organic compound characterized by the presence of a bromine atom attached to the phenyl ring and a hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(2-bromophenyl)hydroxylamine can be synthesized through the selective reduction of 2-bromonitrobenzene. One common method involves the use of zinc in an environmentally benign CO2-H2O system, promoted by ultrasound. This method offers high yields and mild reaction conditions . Another approach involves the catalytic hydrogenation of 2-bromonitrobenzene using palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using metal catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-bromophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-(2-bromophenyl)nitrosoamine.
Reduction: Further reduction can yield N-(2-bromophenyl)amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Zinc, palladium on carbon, and other metal catalysts are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed:
Oxidation: N-(2-bromophenyl)nitrosoamine.
Reduction: N-(2-bromophenyl)amine.
Substitution: Various substituted phenylhydroxylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-bromophenyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study the effects of hydroxylamine derivatives on cellular processes. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These modifications can result in the inhibition or activation of specific pathways, depending on the target and context .
Vergleich Mit ähnlichen Verbindungen
- N-phenylhydroxylamine
- N-(4-bromophenyl)hydroxylamine
- N-(2-chlorophenyl)hydroxylamine
Comparison: N-(2-bromophenyl)hydroxylamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its chloro and phenyl analogs. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets .
Eigenschaften
CAS-Nummer |
35758-75-9 |
|---|---|
Molekularformel |
C6H6BrNO |
Molekulargewicht |
188.02 g/mol |
IUPAC-Name |
N-(2-bromophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6BrNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H |
InChI-Schlüssel |
ZTYHNMCGKDIQEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


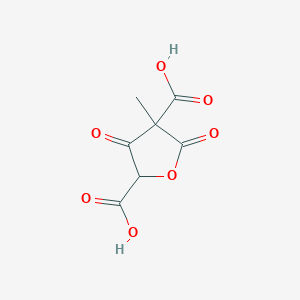
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
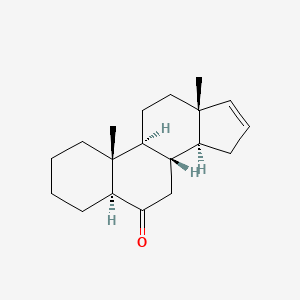

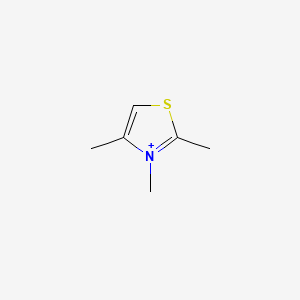
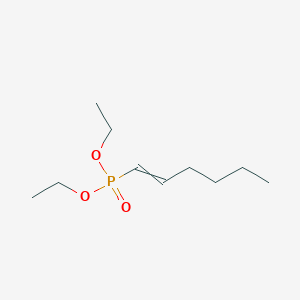

![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)
